molecular formula C13H11BrN4O B11115120 N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B11115120
M. Wt: 319.16 g/mol
InChI Key: SRYUPEIJTLBQDN-RQZCQDPDSA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group attached to an ethylidene moiety, which is further connected to a pyrazine-2-carbohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylbenzohydrazide
  • N’-[(1E)-1-(3-bromophenyl)ethylidene]benzenesulfonohydrazide

Uniqueness

N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the pyrazine-2-carbohydrazide moiety

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11BrN4O/c1-9(10-3-2-4-11(14)7-10)17-18-13(19)12-8-15-5-6-16-12/h2-8H,1H3,(H,18,19)/b17-9+

InChI Key

SRYUPEIJTLBQDN-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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